molecular formula C21H25ClFN3O2S B2608537 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1052533-64-8

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No.: B2608537
CAS No.: 1052533-64-8
M. Wt: 437.96
InChI Key: RLXVZUCZLUPPLJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative with a 6-fluoro substitution on the benzo[d]thiazole core, linked to a phenoxypropanamide chain and a dimethylaminopropyl group. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXVZUCZLUPPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride typically involves multiple steps:

    Formation of the Fluorobenzo[d]thiazole Core: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving a fluorinated aniline derivative and a thioamide under acidic conditions.

    Attachment of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group to the propyl chain. This can be done through a nucleophilic substitution reaction using dimethylamine and a suitable alkyl halide.

    Coupling with Phenoxypropanamide: The final step is the coupling of the dimethylaminopropyl and fluorobenzo[d]thiazolyl intermediates with the phenoxypropanamide moiety. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Analogues

Several benzothiazole derivatives share structural similarities but differ in substituents and pharmacological profiles:

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Benzo[d]thiazole 6-Fluoro, phenoxypropanamide, dimethylaminopropyl (HCl salt) Enhanced solubility due to hydrochloride salt; potential CNS activity inferred from dimethylamino group
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzo[d]thiazole 6-Trifluoromethyl, phenylacetamide Increased lipophilicity from trifluoromethyl may improve blood-brain barrier penetration but reduce solubility
Flutolanil () Benzamide 3-(1-Methylethoxy)phenyl, trifluoromethyl Agricultural fungicide; lacks benzothiazole core but shares amide linkage, highlighting role of electron-withdrawing groups

Key Differences :

  • Backbone Flexibility: The phenoxypropanamide chain in the target compound introduces conformational flexibility absent in simpler acetamide derivatives (e.g., ), possibly modulating receptor binding kinetics.
Amide-Containing Compounds

Amide linkages are critical for hydrogen bonding and stability. Comparisons include:

  • Cyprofuram (): Features a cyclopropanecarboxamide and tetrahydrofuran ring. Unlike the target compound, its non-aromatic core limits π-π interactions but enhances metabolic resistance in pesticidal applications .
  • Furopyridine Carboxamide (): Contains a fused furo[2,3-b]pyridine system. The fluorophenyl group parallels the target’s fluorobenzothiazole in hydrophobicity, but the fused heterocycle may confer distinct kinase inhibition profiles .
Pharmacokinetic and Physicochemical Properties
Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Flutolanil
LogP Moderate (estimated) High (due to CF₃) Moderate
Solubility High (HCl salt) Low Low
Metabolic Stability Likely high (fluoro group resists oxidation) High (CF₃ blocks CYP450) Moderate

Structural Determinants :

  • The hydrochloride salt of the target compound improves aqueous solubility, critical for intravenous administration .
  • Fluorine’s electronegativity may enhance binding to targets like kinases or GPCRs compared to non-halogenated analogues.

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its synthesis, biological activity, and relevance in pharmacological research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C20H23ClFN3O2S
  • Molecular Weight : Approximately 423.93 g/mol
  • Functional Groups : Includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a phenoxypropanamide functional group.

These structural components contribute to its diverse pharmacological properties, particularly its anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Moiety : This step includes the synthesis of the fluorobenzo[d]thiazole core.
  • Attachment of Dimethylamino Propyl Group : The dimethylamino propyl chain is introduced through nucleophilic substitution.
  • Phenoxypropanamide Formation : The final step involves coupling the phenoxy group to form the amide bond.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : In vitro assays using human cancer cell lines (e.g., A431, A549) showed that this compound significantly inhibits cell proliferation at concentrations as low as 1 µM .
Cell LineConcentration (µM)Proliferation Inhibition (%)
A431145
A549260
H1299475

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
IL-61507550
TNF-α20010050

Mechanistic Insights

The mechanism of action for this compound involves:

  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, inhibiting further proliferation .
  • Pathway Inhibition : Western blot analysis has shown that it inhibits key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Case Studies

A series of case studies have highlighted the effectiveness of benzothiazole derivatives in treating various cancers:

  • Study on Non-Small Cell Lung Cancer (NSCLC) :
    • Researchers evaluated the effects of benzothiazole derivatives on NSCLC cell lines.
    • Results indicated significant reduction in tumor growth and migration, supporting the potential use of these compounds in therapeutic applications .
  • Anti-inflammatory Research :
    • A study focused on the anti-inflammatory properties of similar compounds demonstrated their ability to modulate immune responses in macrophages, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer:
To optimize synthesis, consider the following:

  • Solvent Selection : Use tetrahydrofuran (THF) for improved solubility of intermediates, as demonstrated in analogous spirocyclic phosphazene syntheses .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and identify byproducts. Adjust reaction time (e.g., 3 days for similar amine-coupling reactions) based on TLC results .
  • Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate pure products. Triethylammonium chloride byproducts can be removed via filtration prior to solvent evaporation .
  • Catalysis : For amide bond formation, use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (Et₃N) to enhance reaction efficiency .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H-NMR and ¹³C-NMR to confirm backbone connectivity. For example, aromatic protons in the 6-fluorobenzo[d]thiazole moiety typically appear at δ 7.2–8.5 ppm, while dimethylamino protons resonate at δ 2.1–2.5 ppm .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages. For example:
ElementTheoretical (%)Experimental (%)
C58.257.9
H6.16.3
N9.89.5

(Adapted from methods in )

  • HPLC : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to assess purity ≥98% .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Elemental Analysis Cross-Check : If experimental C/H/N values deviate (e.g., ±0.3%), repeat combustion analysis and verify calibration standards. Discrepancies may indicate residual solvents or incomplete purification .
  • Computational Modeling : Perform DFT (Density Functional Theory) calculations to predict NMR chemical shifts. Compare with experimental data to identify misassignments (e.g., overlapping signals in crowded aromatic regions) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in EtOH/water) and resolve the crystal lattice. This is critical when stereochemical ambiguities arise .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the fluorobenzo[d]thiazole moiety, which may act as a hydrogen-bond acceptor in binding pockets .
  • Analog Synthesis : Modify substituents systematically (e.g., replace the 6-fluoro group with chloro or methyl) and compare bioactivity. For example, fluorophenyl analogs in related thiazole-triazole compounds showed enhanced binding affinity .
  • Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., the phenoxypropanamide chain’s conformational flexibility) using tools like Schrödinger’s Phase .

Advanced: How should researchers design stability studies under varying experimental conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For hydrochloride salts, degradation typically occurs above 150°C .
  • Light Sensitivity : Expose solid and solution phases to UV light (254 nm) and assess photodegradation using LC-MS. Fluorinated thiazoles are prone to photolytic dehalogenation .

Basic: What protocols ensure reproducibility in scaled-up syntheses?

Methodological Answer:

  • Standardized Conditions : Fix solvent ratios (e.g., THF:EtOAc = 3:1), temperature (room temperature for amine couplings), and stirring speed (500 rpm) .
  • Quality Control : Characterize every batch with NMR and HPLC. For example, require ≤2% impurity in the dimethylamino region (δ 2.1–2.5 ppm) .
  • Documentation : Report detailed procedures for critical steps (e.g., “stir for 12 hours under N₂ atmosphere”) to minimize variability .

Advanced: How can researchers validate target engagement in biological assays?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and purified target protein. A ΔG < −30 kJ/mol indicates strong engagement .
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target protein via Western blot to confirm stabilization .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FMP-10, a pyridinium dye) to monitor displacement in real time .

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